2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide
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Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is a synthetic compound known for its diverse biological activities It is characterized by the presence of a pyrimidine ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with 4-tert-butylphenyl acetic acid using a coupling agent like diethylphosphorocyanidate (DEPC) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and interaction with molecular targets such as dihydrofolate reductase (DHFR). The pyrimidine ring structure allows it to mimic natural substrates, thereby interfering with essential biological pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer drug with a similar pyrimidine structure.
Pemetrexed: Another anticancer agent that shares structural similarities and targets similar biological pathways.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications further enhances its versatility in drug development .
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-16(2,3)10-4-6-11(7-5-10)18-14(22)9-23-15-19-12(17)8-13(21)20-15/h4-8H,9H2,1-3H3,(H,18,22)(H3,17,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCMJIOFGDEBOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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